peanut stunt virus coat protein

Viral coat protein phylogeny Cucumovirus taxonomy Antigen design

Peanut stunt virus coat protein (PSV CP) is the structural capsid protein of Peanut stunt virus, a member of the genus Cucumovirus within the family Bromoviridae. PSV CP is encoded by the 3′-proximal open reading frame (ORF) on viral RNA3, expressed via subgenomic RNA4, and consists of 224 amino acids with a predicted molecular mass of 24.9 kDa, though it migrates at approximately 31 kDa on SDS-PAGE due to anomalous electrophoretic behavior.

Molecular Formula C12H32O2Si3
Molecular Weight 0
CAS No. 140415-44-7
Cat. No. B1176101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepeanut stunt virus coat protein
CAS140415-44-7
Synonymspeanut stunt virus coat protein
Molecular FormulaC12H32O2Si3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peanut Stunt Virus Coat Protein (CAS 140415-44-7): Procurement-Relevant Identity, Classification, and Key Molecular Characteristics


Peanut stunt virus coat protein (PSV CP) is the structural capsid protein of Peanut stunt virus, a member of the genus Cucumovirus within the family Bromoviridae . PSV CP is encoded by the 3′-proximal open reading frame (ORF) on viral RNA3, expressed via subgenomic RNA4, and consists of 224 amino acids with a predicted molecular mass of 24.9 kDa, though it migrates at approximately 31 kDa on SDS-PAGE due to anomalous electrophoretic behavior . The PSV CP assemblies form isometric particles approximately 30 nm in diameter that encapsidate the tripartite positive-sense single-stranded RNA genome. As a cucumovirus-encoded protein, PSV CP shares the genus-level structural architecture with Cucumber mosaic virus (CMV) and Tomato aspermy virus (TAV) coat proteins but exhibits substantial primary sequence divergence that underpins its distinct serological, biological, and diagnostic properties. PSV is classified into at least four phylogenetic subgroups (I–IV) based on CP gene sequence analysis, with subgroup I further divided into IA, IB, and IC, a diversity that directly impacts reagent selection for research and diagnostic applications .

Why Cucumovirus Coat Proteins Cannot Be Interchanged: Critical Sequence, Serological, and Phenotypic Divergence of Peanut Stunt Virus Coat Protein


Despite sharing genus-level taxonomy with Cucumber mosaic virus (CMV) and Tomato aspermy virus (TAV), PSV coat protein cannot be substituted by its in-class analogs due to profound sequence divergence that translates into functionally and commercially consequential differences. The PSV CP amino acid sequence shares only 50% homology with CMV-Y CP , a level of divergence that eliminates cross-reactivity in diagnostic immunoassays and renders CMV-derived antibodies useless for PSV detection. Moreover, within PSV itself, distinct CP-based subgroups (I–IV) exhibit nucleotide identities as low as 67.3% between subgroups , meaning that even PSV-strain-level substitution is invalid without precise subgroup matching. Most critically, subgroup II PSV CP uniquely induces cytoplasmic ribbon-like inclusions in host plants—a phenotype entirely absent from subgroup I strains—a functional divergence that maps specifically to the CP open reading frame . For procurement, these findings demand precise specification of PSV CP by subgroup/strain of origin, as generic 'cucumovirus CP' or even 'PSV CP' without subgroup designation will yield irreproducible experimental outcomes in diagnostic, structural, and functional studies.

Quantitative Differentiation Evidence for Peanut Stunt Virus Coat Protein Versus Closest Analogs: A Procurement-Focused Comparison Guide


PSV CP Shares Only 50% Amino Acid Homology with CMV CP—A Level of Divergence Exceeding Typical Inter-Strain Variation

The coat protein of Peanut stunt virus strain J (PSV-J) exhibits only 50% amino acid sequence homology with the coat protein of Cucumber mosaic virus strain Y (CMV-Y), the type member of the genus . This was determined by direct comparison of the deduced amino acid sequences from the complete RNA3 nucleotide sequences of both viruses. For context, the two established CMV subgroups (I and II) share substantially higher CP homology with each other than either shares with PSV, confirming that PSV CP is not merely a divergent strain of CMV but a genuinely distinct antigenic entity requiring bespoke reagents . The PSV-J RNA3 shows 60.6% nucleotide homology with CMV-Y RNA3, and the 3a movement proteins share 65.4% homology, further underscoring that the CP represents the most divergent protein between these two cucumoviruses . This low homology explains the well-documented absence of serological cross-reactivity between PSV and CMV in validated diagnostic assays.

Viral coat protein phylogeny Cucumovirus taxonomy Antigen design

Validated PSV-Specific ELISA Demonstrates Zero Cross-Reactivity with Cucumber Mosaic Virus—A Critical Diagnostic Selection Criterion

The commercially validated Double Antibody Sandwich (DAS) ELISA reagent set for Peanut stunt virus (Agdia SRA 44600) explicitly demonstrates no cross-reaction with Cucumber mosaic virus . The validation report documents a limit of detection of 1:32,400 dilution of infected tissue and confirms detection of 25 distinct PSV samples including both Eastern and Western strain types . This zero cross-reactivity profile is experimentally verified and stands in direct contrast to historical antisera, where some CMV polyclonal antisera were found to contain antibodies cross-reactive with PSV due to mixed virus isolate contamination . The assay employs polyclonal capture and detection reagents optimized specifically for PSV CP recognition, ensuring that diagnostic procurement decisions are not compromised by the known serological distant relationship between PSV and CMV . Optical density values may vary between Eastern and Western strain infections—with Eastern strain samples yielding somewhat higher OD values—necessitating appropriate positive controls for quantitative comparisons .

Plant virus diagnostics ELISA validation Serological specificity

PSV CP Exhibits the Strongest RNA Silencing Suppressor (RSS) Inhibition Activity Among Tested Plant Viral Coat Proteins

In a direct three-way comparison of viral coat proteins for their ability to attenuate viral suppressor of RNA silencing (VSR) activity, PSV CP demonstrated the strongest negative effect on RSS activity across all three tested VSRs (CMV 2b, PSV 2b, and PPV HC-Pro) . Using Agrobacterium-mediated transient co-expression in Nicotiana benthamiana leaves with GFP as a reporter, PSV CP almost completely suppressed the RSS activity of CMV 2b—reducing both fluorescence intensity and GFP mRNA levels to values that showed no statistically significant difference from the GFP-only and CP-only negative controls . In contrast, CMV CP and PPV CP exhibited only moderate reduction of CMV 2b RSS activity under identical conditions . For the cognate PSV 2b VSR, PSV CP again exhibited the most pronounced negative effect among all three CPs tested, with fluorescence intensity and GFP mRNA levels not significantly different from negative controls, whereas CMV CP and PPV CP produced only partial suppression . Quantitative fluorescence intensity measurements were obtained via iBright Analysis Software and confirmed by RT-qPCR of GFP mRNA levels .

RNA silencing suppression VSR interference Plant virology tools

Subgroup II PSV CP Is Both Essential and Sufficient for Induction of Unique Cytoplasmic Ribbon-Like Inclusions—A Strain-Specific Phenotype Absent from Subgroup I

Infection of tobacco protoplasts or leaf tissue with subgroup II PSV strains induces unusual cytoplasmic ribbon-like inclusions, whereas subgroup I strains fail to produce these structures . Through chimeric construct experiments swapping coat protein (CP) and movement protein (MP) open reading frames between PSV-ER (subgroup I) and PSV-W (subgroup II), the inclusion-induction phenotype was conclusively mapped to the CP ORF of subgroup II RNA3 . Furthermore, recombinant Potato virus X (PVX) vectors expressing translatable PSV-W CP alone were sufficient to induce inclusions, while untranslatable CP constructs were not, proving that CP protein translation—and not merely the CP RNA sequence—is required . Immunogold labeling using anti-PSV virion antiserum confirmed that PSV CP is a major component of the inclusions . The phenotype is also host-dependent, indicating that a specific host factor interacts with subgroup II PSV CP but not subgroup I PSV CP, providing a unique functional probe for identifying plant host factors involved in viral cytopathology .

Viral cytopathology Strain-specific phenotype Host-virus interaction

PSV CP Gene Sequences Define Four Distinct Phylogenetic Subgroups with Inter-Subgroup Nucleotide Identities as Low as 67.3%—Requiring Strain-Level Specification for Procurement

Comprehensive CP gene sequence analysis across PSV isolates reveals four established subgroups (I–IV) with inter-subgroup nucleotide identities ranging from 67.3% to 92.4% . The PSV-Rp isolate CP gene shares only 70.9%–73.4% nucleotide identity with subgroup I strains (PSV-ER and PSV-J) and 67.3% with subgroup II strain PSV-W, but 92.4% with the subgroup III type member PSV-Mi . Chinese PSV strains Mi and S, representing subgroup III, exhibit 99.0% CP gene nucleotide identity (99.5% amino acid identity) between themselves but only 74.1%–77.8% identity with subgroups I and II . Iranian PSV isolates display CP gene nucleotide identities of 79.3%–99.7% among themselves and 67.4%–82.4% with other global PSV isolates, forming a distinct phylogenetic cluster that may represent a further subdivision . Subgroup I has been further divided into IA, IB, and IC based on complete genomic RNA sequencing of Japanese isolates . This high intra-species CP diversity means that purchasing 'PSV CP' without subgroup specification risks acquiring a reagent with substantially different antigenic, functional, and sequence properties.

Phylogenetic classification Strain identification Molecular epidemiology

PSV CP Displays Distinct Molecular Weight and Electrophoretic Behavior Compared to CMV CP on SDS-PAGE—A Practical Identity Verification Criterion

PSV CP exhibits a characteristic electrophoretic migration pattern on SDS-PAGE that distinguishes it from the closest cucumovirus analog, CMV CP. The PSV CP open reading frame encodes 224 amino acids with a predicted molecular mass of 24.9 kDa , yet it consistently migrates as a major band at approximately 31 kDa on SDS-PAGE under standard reducing conditions . This anomalous migration—a ~6 kDa upward shift from predicted mass—is a reproducible characteristic of PSV CP and may reflect structural features including intrinsic disorder or detergent-binding properties. In contrast, CMV CP typically migrates at its predicted mass of approximately 24–25 kDa , corresponding to its 206–218 amino acid coding sequence. This ~6–7 kDa differential migration between PSV CP and CMV CP on SDS-PAGE provides a rapid, low-cost identity verification method for procured PSV CP reagents: a band at approximately 24 kDa is consistent with CMV CP contamination, whereas authentic PSV CP should migrate at ~31 kDa. The recombinant PSV-ER CP expressed in E. coli BL21(DE3) from the pET-22b(+) expression vector migrates as an ~24 kDa band , consistent with the predicted mass of the full-length recombinant protein lacking post-translational modifications present in plant-derived virions, highlighting the importance of verifying the expression system origin when assessing molecular weight.

Protein characterization SDS-PAGE analysis Quality control

Optimal Research and Industrial Application Scenarios for Peanut Stunt Virus Coat Protein Based on Verified Differentiation Evidence


PSV-Specific Diagnostic Assay Development for Legume Crop Surveillance and Quarantine Screening

PSV CP is the essential antigen for developing serological and molecular diagnostic assays targeting Peanut stunt virus in legume crops. The validated DAS ELISA system demonstrates zero cross-reactivity with CMV , a critical specification for field surveillance where PSV and CMV frequently co-occur in legume hosts. The limit of detection of 1:32,400 dilution (infectious tissue) enables reliable screening of asymptomatic carrier plants, while the assay's validation across 25 distinct PSV isolates spanning both Eastern and Western strains ensures broad strain coverage . For molecular diagnostics, the substantial CP gene sequence divergence between PSV subgroups (67.3%–92.4% identity) necessitates careful primer and probe design targeting conserved CP gene regions, with subgroup-specific assays required for accurate strain typing. The Chinese national standard GB/T 29582-2013 for PSV quarantine identification explicitly relies on CP-targeted detection methods, underscoring the regulatory importance of PSV CP-based diagnostics. Procurement specification for this application: PSV CP from subgroup-representative strains with validated serological reactivity and documented sequence accession numbers.

Plant-Virus Interaction Studies Exploiting the Unique Subgroup II-Specific Ribbon-Like Inclusion Phenotype

The subgroup II PSV CP is the only cucumovirus coat protein known to induce cytoplasmic ribbon-like inclusions in host plants—a phenotype absent from subgroup I PSV CP and all CMV strains . This strain-specific, CP-dependent phenotype provides a unique experimental system for studying viral cytopathology, host factor recruitment, and protein aggregation. The demonstration that the CP ORF alone is both essential and sufficient for inclusion production, confirmed through chimeric virus constructs and PVX vector expression systems , enables researchers to use PSV subgroup II CP as a minimalist probe for identifying host proteins that interact with viral structural proteins during infection. The immunogold labeling confirmation that PSV CP is the major inclusion component further supports biochemical purification strategies. Procurement specification for this application: PSV CP must be from a confirmed subgroup II isolate (e.g., PSV-W or equivalent) with documented inclusion-induction activity; subgroup I PSV CP is explicitly unsuitable for inclusion-based studies.

RNA Silencing Research Utilizing PSV CP as the Most Potent Natural Attenuator of Viral RNA Silencing Suppressor Activity

PSV CP is the coat protein of choice for investigations into CP-mediated attenuation of viral suppressors of RNA silencing (VSRs). Among three tested plant viral CPs (CMV CP, PSV CP, PPV CP), PSV CP exhibited the strongest negative effect on RSS activity of all three VSRs tested—CMV 2b, PSV 2b, and PPV HC-Pro—reducing GFP fluorescence and mRNA levels to baseline values indistinguishable from negative controls . This near-complete VSR suppression by PSV CP, contrasted with only partial suppression by CMV CP and PPV CP under identical experimental conditions, positions PSV CP as a uniquely potent tool for studying the mechanistic interplay between viral structural proteins and silencing suppression. The quantitative readouts available (iBright fluorescence intensity, RT-qPCR of GFP mRNA, Western blot confirmation) provide robust experimental endpoints . Procurement specification for this application: PSV CP expression construct or purified recombinant PSV CP suitable for Agrobacterium-mediated transient expression in N. benthamiana; CMV CP should be procured in parallel as the critical comparator control.

Recombinant Antigen Production for Polyclonal Antibody Generation in Resource-Limited Plant Virology Laboratories

Recombinant PSV CP expressed in E. coli provides a practical alternative to virion-purified antigen for polyclonal antibody production, particularly in settings where ultracentrifugation equipment for virus particle purification is unavailable . The full-length PSV-ER CP gene (Accession U15730) has been successfully cloned into pET-22b(+) and expressed in E. coli BL21(DE3), yielding an over-expressed recombinant protein migrating at approximately 24 kDa on SDS-PAGE . The resulting recombinant antigen is suitable for generating polyclonal antibodies for use in ELISA and western blotting immunodiagnostics. This recombinant approach circumvents the serological cross-reactivity issues historically associated with mixed CMV-PSV antisera , as the recombinant PSV CP antigen is genetically pure. Importantly, the 50% amino acid divergence between PSV CP and CMV CP ensures that antibodies generated against recombinant PSV CP will not cross-react with CMV in downstream assays. Procurement specification for this application: recombinant PSV CP with verified full-length sequence, documented expression construct details, and SDS-PAGE purity analysis; inclusion of the GenBank accession number for sequence traceability is essential.

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